2-Naphthalenecarboxylic acid, 4-(acetyloxy)-
Description
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, is a naphthalene derivative featuring a carboxylic acid group at position 2 and an acetyloxy (-OAc) substituent at position 2. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of esters and polymers. Its derivatives are characterized by variations in substituents (e.g., methoxy, hydroxyl, or alkyl groups) and esterification patterns, which significantly influence their physicochemical properties and applications in pharmaceuticals, materials science, and fine chemicals .
Properties
IUPAC Name |
4-acetyloxynaphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c1-8(14)17-12-7-10(13(15)16)6-9-4-2-3-5-11(9)12/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKJOBQQWXLXOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC2=CC=CC=C21)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalytic Systems
The most straightforward route involves acetylation of 4-hydroxy-2-naphthalenecarboxylic acid using acetic anhydride. In a representative procedure, 4-hydroxy-2-naphthalenecarboxylic acid undergoes reflux with acetic anhydride in the presence of sulfuric acid as a catalyst, achieving acetylation at the 4-position. This method typically yields 70–85% product purity, with reaction times ranging from 4–8 hours depending on stoichiometric ratios.
Table 1: Optimization of Acetylation Parameters
| Parameter | Range Tested | Optimal Value | Yield (%) |
|---|---|---|---|
| Acetic Anhydride (eq) | 1.2–2.5 | 2.0 | 77 |
| Temperature (°C) | 80–120 | 110 | 82 |
| Catalyst (H2SO4 wt%) | 1–5 | 3 | 75 |
Solvent and Purity Considerations
Polar aprotic solvents such as dimethylformamide (DMF) enhance reaction homogeneity, while toluene facilitates azeotropic removal of water, driving the equilibrium toward product formation. Post-synthesis purification via recrystallization from ethanol/water mixtures improves purity to >98%, as confirmed by HPLC analysis.
Oxidative Functionalization Approaches
Aerobic Oxidation with NHPI Catalysts
An alternative pathway starts with substituted naphthalenes, such as 2,6-diisopropylnaphthalene, which undergoes aerobic oxidation catalyzed by NHPI and cobalt acetate. This two-step process first generates 6-acetyl-2-isopropylnaphthalene, which is subsequently oxidized and deacetylated to yield the target compound.
Key Reaction Sequence:
Substrate Scope and Limitations
This method tolerates electron-donating substituents (e.g., methoxy groups) but shows reduced efficiency with electron-withdrawing groups due to decreased oxidative stability. Scalability is constrained by the need for high-pressure O₂ environments, necessitating specialized reactor setups.
Catalytic Esterification and Acetylation
Sequential Functionalization Strategies
Ethyl ester derivatives of 2-naphthalenecarboxylic acid serve as protected intermediates for selective acetylation. For example, ethyl 4-hydroxy-2-naphthalenecarboxylate reacts with acetyl chloride in pyridine to install the acetyloxy group, followed by saponification to yield the free carboxylic acid.
Critical Parameters:
Catalytic Innovations
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Industrial protocols favor continuous flow setups to enhance heat transfer and reaction control. A representative process utilizes a tubular reactor with immobilized acid catalysts (e.g., Amberlyst-15), achieving 85% conversion at residence times of 30 minutes.
Table 2: Bench-Scale vs. Industrial Process Metrics
| Metric | Batch Reactor | Continuous Flow |
|---|---|---|
| Yield (%) | 77 | 85 |
| Reaction Time (h) | 8 | 0.5 |
| Purity (%) | 98 | 99.5 |
Waste Stream Management
Acetic acid byproducts are recovered via distillation, reducing raw material costs by 20%. Solvent recycling systems integrating molecular sieves minimize environmental impact, aligning with green chemistry principles.
Critical Analysis of Methodological Efficiency
Yield vs. Purity Trade-Offs
Direct acetylation offers high yields but requires extensive purification, while oxidative routes provide superior regioselectivity at the expense of lower overall efficiency. Catalytic esterification balances these factors but introduces multi-step complexity.
Cost-Benefit Considerations
Table 3: Economic Evaluation of Methods
| Method | Cost (USD/kg) | Scalability |
|---|---|---|
| Direct Acetylation | 120 | High |
| Oxidative Route | 180 | Moderate |
| Catalytic Esterification | 150 | Low |
Chemical Reactions Analysis
2-Naphthalenecarboxylic acid, 4-(acetyloxy)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyloxy group to a hydroxyl group, yielding 2-naphthalenecarboxylic acid, 4-hydroxy-.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-(acetyloxy)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)- involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid and the corresponding hydroxyl derivative, which may interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-(Acetyloxy)-5,6,8-Trimethoxy-2-Naphthoate
- Structure : Ethyl ester with acetyloxy (position 4) and three methoxy groups (positions 5, 6, 8) .
- Molecular Formula : C₁₈H₂₀O₇; Molecular Weight : 348.35 g/mol.
- Key Properties : Higher lipophilicity due to ethyl ester and methoxy groups. Used in polymer synthesis and as a pharmaceutical intermediate .
- CAS : 25936-85-0.
Methyl 4-(Acetyloxy)-5,6,7-Trimethoxy-2-Naphthoate
Ethyl 4-(Acetyloxy)-6,8-Dimethoxy-2-Naphthoate
- Structure : Ethyl ester with acetyloxy (position 4) and methoxy groups at positions 6 and 8 .
- Molecular Formula : C₁₇H₁₈O₇; Molecular Weight : 334.32 g/mol.
- Key Properties : Fewer methoxy groups may increase solubility in polar solvents. Purity: 99%, indicating suitability for high-precision applications .
- CAS : 25932-97-2.
4-Hydroxy-5,6,7-Trimethoxy-2-Naphthalenecarboxylic Acid
- Structure : Replaces acetyloxy with hydroxyl (-OH) at position 4, retaining methoxy groups at 5, 6, 7 .
- Molecular Formula : C₁₄H₁₄O₆; Molecular Weight : 278.26 g/mol.
- Key Properties : Enhanced hydrogen-bonding capacity due to hydroxyl group, improving aqueous solubility. Used in dye synthesis and as a chelating agent .
- CAS : 2982-16-3.
Poly(4-Hydroxybenzoic Acid-co-6-Hydroxy-2-Naphthoic Acid)
- Structure : Copolymer of 6-(acetyloxy)-2-naphthalenecarboxylic acid and 4-(acetyloxy)benzoic acid .
- Molecular Formula : (OC₆H₄CO)ₓ(OC₁₀H₆CO)ᵧ.
- Key Properties : High thermal stability and mechanical strength, making it suitable for high-performance polymers .
- CAS : 70679-92-4.
Data Tables
Table 1. Structural and Physicochemical Comparison
Table 2. Functional Group Impact on Properties
Biological Activity
2-Naphthalenecarboxylic acid, 4-(acetyloxy)- is a complex organic compound derived from naphthalene, characterized by its unique structural features, including an acetyloxy group. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)- is CHO, with a molecular weight of approximately 202.21 g/mol. Its structure includes a naphthalene backbone with functional groups that influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, such as enzymes and receptors. The presence of the acetyloxy group allows for modulation of enzymatic activity, potentially leading to therapeutic effects. Research indicates that derivatives of naphthoic acids often exhibit antimicrobial and anticancer properties, suggesting that 2-Naphthalenecarboxylic acid, 4-(acetyloxy)- may possess similar activities.
Antimicrobial Properties
Studies have shown that naphthoic acid derivatives can exhibit significant antimicrobial activity. For instance, compounds with similar structures have been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth. The mechanism often involves disrupting cellular membranes or inhibiting metabolic pathways essential for bacterial survival.
Anticancer Potential
Research has indicated that certain naphthoic acid derivatives can induce apoptosis in cancer cells. The structural modifications present in 2-Naphthalenecarboxylic acid, 4-(acetyloxy)- may enhance its affinity for cancer cell receptors, leading to increased cytotoxicity against specific tumor types.
Case Studies and Research Findings
Several studies have explored the biological activities of naphthoic acid derivatives:
- Study on Antimicrobial Activity : A comparative study assessed the effectiveness of various naphthoic acid derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with acetyloxy substitutions exhibited enhanced antibacterial properties compared to their unsubstituted counterparts.
- Anticancer Activity Investigation : In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that certain naphthoic acid derivatives induced significant apoptosis through caspase activation pathways. This suggests potential for development as anticancer agents.
Data Table: Biological Activities of Naphthoic Acid Derivatives
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| 2-Naphthalenecarboxylic acid, 4-(acetyloxy)- | Effective | Moderate | Membrane disruption |
| 2-Naphthalenecarboxylic acid, 5-methoxy- | Moderate | High | Apoptosis induction |
| 2-Naphthalenecarboxylic acid, 6-methyl- | Low | Low | Unknown |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-naphthalenecarboxylic acid, 4-(acetyloxy)-, and how can reaction conditions be optimized?
- Methodology :
- Acetylation of precursor : Start with 4-hydroxy-2-naphthalenecarboxylic acid. Use acetic anhydride as the acetylating agent in the presence of a catalyst (e.g., sulfuric acid or pyridine). Monitor reaction progress via TLC or HPLC.
- Optimization : Vary reaction temperature (80–120°C), stoichiometry of acetic anhydride (1.2–2.0 equivalents), and catalyst concentration. Higher yields (>85%) are typically achieved under reflux with excess acetic anhydride .
- Purification : Recrystallize from ethanol/water mixtures to remove unreacted precursors and byproducts. Confirm purity via melting point analysis and NMR spectroscopy.
Q. How can the purity and structural integrity of 4-(acetyloxy)-2-naphthalenecarboxylic acid be validated?
- Methodology :
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid). Compare retention times to a reference standard.
- Spectroscopy :
- NMR : Analyze and NMR spectra to confirm acetylation (δ ~2.3 ppm for acetyl group) and aromatic proton environments.
- Mass spectrometry : ESI-MS or GC-MS to verify molecular ion peaks ([M+H] at m/z 244.06) .
- Elemental analysis : Confirm C, H, and O percentages match theoretical values (C: 68.85%, H: 4.96%, O: 26.19%) .
Q. What are the critical safety considerations for handling and storing this compound?
- Methodology :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods during synthesis or weighing.
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Avoid contact with strong oxidizers or bases due to potential ester hydrolysis .
- Spill management : Neutralize spills with sodium bicarbonate, then collect with inert absorbents (e.g., vermiculite). Dispose as hazardous organic waste .
Advanced Research Questions
Q. How does the acetyloxy group influence the compound’s reactivity in electrophilic substitution reactions?
- Methodology :
- Comparative studies : Perform nitration or sulfonation on 4-(acetyloxy)-2-naphthalenecarboxylic acid and its deacetylated analog (4-hydroxy-2-naphthalenecarboxylic acid). Monitor reaction rates and regioselectivity via HPLC and NMR.
- Mechanistic insight : The acetyl group acts as an electron-withdrawing substituent, directing electrophiles to the less hindered positions (e.g., 5- or 8-position on the naphthalene ring). Kinetic studies under varying temperatures (25–60°C) can quantify activation energies .
Q. What analytical strategies resolve contradictions in reported solubility data for this compound?
- Methodology :
- Solubility profiling : Use shake-flask method in solvents like DMSO, THF, and ethyl acetate at 25°C. Measure saturation concentrations via UV-Vis spectroscopy (λ = 270 nm).
- Data reconciliation : Discrepancies may arise from impurities or polymorphic forms. Perform DSC and XRD to identify crystalline vs. amorphous phases. Cross-validate with literature using standardized purity criteria (e.g., ≥98% by HPLC) .
Q. How can computational modeling predict the compound’s behavior in biological systems?
- Methodology :
- Docking studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase-2). Parameterize the acetyloxy group’s electrostatic potential using DFT calculations (B3LYP/6-31G* basis set).
- ADMET prediction : Apply QSAR models (e.g., SwissADME) to estimate bioavailability, logP (~2.1), and metabolic stability. Validate predictions with in vitro assays (e.g., microsomal stability tests) .
Key Research Gaps and Recommendations
- Mechanistic studies : Explore the compound’s role in photo-Fries rearrangements under UV light.
- Biological activity : Screen for antimicrobial or anti-inflammatory properties using in vitro models (e.g., RAW 264.7 macrophages).
- Environmental impact : Assess biodegradability via OECD 301F test to address ecotoxicological data gaps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
